molecular formula C16H13NO4 B14683591 [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate CAS No. 34994-60-0

[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate

Cat. No.: B14683591
CAS No.: 34994-60-0
M. Wt: 283.28 g/mol
InChI Key: XCMXILLCTHAGGD-DAXSKMNVSA-N
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Description

[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylprop-2-enyl group and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with [(Z)-3-phenylprop-2-enol]. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyfluoroalkanesulfonic acid under reflux conditions. The reaction mixture is heated to around 80°C under an inert atmosphere like argon to prevent oxidation .

Industrial Production Methods

In an industrial setting, the synthesis can be optimized using continuous flow systems. This method involves the reduction and esterification of 4-nitrobenzoic acid in a single step, utilizing catalysts such as palladium on carbon (Pd/C) and operating under high pressure and temperature conditions to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-aminobenzoate and [(Z)-3-phenylprop-2-enol].

    Substitution: Nitro-substituted or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ester linkage can be hydrolyzed, releasing the active components that exert their effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate is unique due to the presence of the phenylprop-2-enyl group, which imparts different chemical and biological properties compared to simpler esters like ethyl 4-nitrobenzoate. This structural difference can influence its reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

34994-60-0

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate

InChI

InChI=1S/C16H13NO4/c18-16(14-8-10-15(11-9-14)17(19)20)21-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4-

InChI Key

XCMXILLCTHAGGD-DAXSKMNVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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